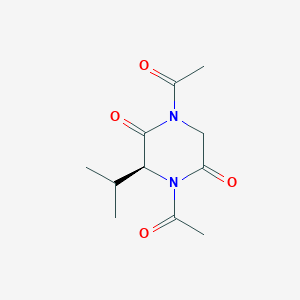
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione ring and the introduction of the acetyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required quality standards.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
科学的研究の応用
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, asthma, and COPD.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in anti-inflammatory and bronchodilator effects. The compound also modulates various signaling pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-: A similar compound with slight structural differences.
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, ®-: The enantiomer of the (S)-form, with different biological activity.
Other Piperazinedione Derivatives: Compounds with variations in the acetyl and isopropyl groups.
Uniqueness
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and selective inhibition of phosphodiesterase enzymes. This gives it distinct therapeutic properties compared to other similar compounds.
特性
| 75525-21-2 | |
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
(3S)-1,4-diacetyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)10-11(17)12(7(3)14)5-9(16)13(10)8(4)15/h6,10H,5H2,1-4H3/t10-/m0/s1 |
InChIキー |
RPWRPASEOIGKGA-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
正規SMILES |
CC(C)C1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




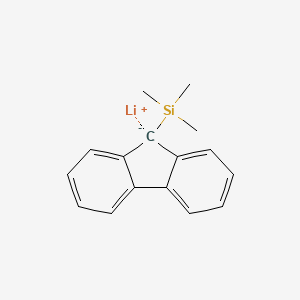
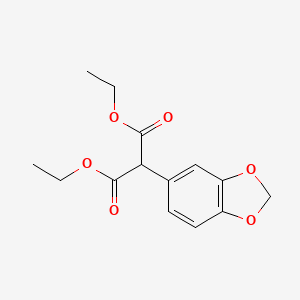
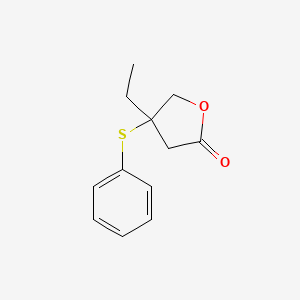
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
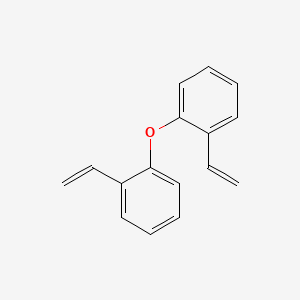
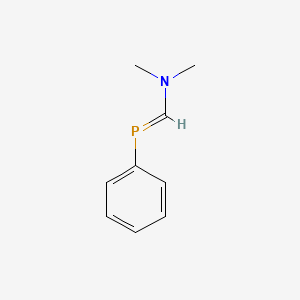

![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
